![molecular formula C18H22N2O5 B1432104 4-(7,9-二氧代-六氢-吡唑并(1,2-d)(1,4,5)噁二氮杂卓-8-基)-3,5-二乙基苯甲酸 CAS No. 881376-42-7](/img/structure/B1432104.png)
4-(7,9-二氧代-六氢-吡唑并(1,2-d)(1,4,5)噁二氮杂卓-8-基)-3,5-二乙基苯甲酸
描述
4-(7,9-Dioxo-hexahydro-pyrazolo (1,2-d) (1,4,5) oxadiazepine-8-yl)-3,5-diethyl benzoic acid is a useful research compound. Its molecular formula is C18H22N2O5 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(7,9-Dioxo-hexahydro-pyrazolo (1,2-d) (1,4,5) oxadiazepine-8-yl)-3,5-diethyl benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(7,9-Dioxo-hexahydro-pyrazolo (1,2-d) (1,4,5) oxadiazepine-8-yl)-3,5-diethyl benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
光化学转化
- 噁二氮杂卓酮的光转化:对噁二氮杂卓酮(与所讨论化合物相关的类别)的研究表明,它们的转化可以产生多种化学产物,具体取决于辐照条件和使用的溶剂 (Lohray & George,1961 年)。
杂环合成
- 新型杂环合成:已经开展了研究,以创建包含与指定化合物中元素相似的新的杂环环系统,从而在各种化学合成中具有潜在应用 (Svetlik & Liptaj,2002 年)。
结构研究和合成
- 晶体结构分析:已经对噁二氮杂卓衍生物进行了研究以分析它们的晶体结构,有助于更好地了解它们的化学性质 (Zhou、Shen 和 Liu,2011 年)。
抗癌剂合成
- 抗癌剂:已经对从苯并噁二氮杂卓衍生物合成新化合物进行了研究,显示出作为抗癌剂的希望 (Abu‐Hashem & Aly,2017 年)。
改进的合成方法
- 改进的合成技术:研究重点是开发改进的苯并噁二氮杂卓衍生物制备方法,这可以简化相关化合物的生产 (Latif,2000 年)。
GABA A/苯二氮卓受体研究
- 受体结合研究:已经对类似的噁二氮唑化合物进行了研究,以了解它们与 GABA A/苯二氮卓受体的结合,这对于开发新药至关重要 (Tenbrink、Im、Sethy、Tang 和 Carter,1994 年)。
COX-2 抑制剂开发
- COX-2 抑制剂化合物:已经合成吡唑-噁嗪和相关化合物,以用作 COX-2 抑制剂,表明可能的医学应用 (Patel、Bell、Majest、Henry 和 Kolasa,2004 年)。
属性
IUPAC Name |
4-(7,9-dioxo-1,2,4,5-tetrahydropyrazolo[1,2-d][1,4,5]oxadiazepin-8-yl)-3,5-diethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-3-11-9-13(18(23)24)10-12(4-2)14(11)15-16(21)19-5-7-25-8-6-20(19)17(15)22/h9-10,15H,3-8H2,1-2H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZURTZWDEUDQOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1C2C(=O)N3CCOCCN3C2=O)CC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50920507 | |
Record name | 4-(7,9-Dioxohexahydro-7H-pyrazolo[1,2-d][1,4,5]oxadiazepin-8-yl)-3,5-diethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50920507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(7,9-Dioxo-hexahydro-pyrazolo (1,2-d) (1,4,5) oxadiazepine-8-yl)-3,5-diethyl benzoic acid | |
CAS RN |
881376-42-7 | |
Record name | 4-(7,9-Dioxo-hexahydro-pyrazolo (1,2-d) (1,4,5) oxadiazepine-8-yl)-3,5-diethyl benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881376427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(7,9-Dioxohexahydro-7H-pyrazolo[1,2-d][1,4,5]oxadiazepin-8-yl)-3,5-diethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50920507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(7,9-DIOXO-HEXAHYDRO-PYRAZOLO (1,2-D) (1,4,5) OXADIAZEPINE-8-YL)-3,5-DIETHYL BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQO982LZ25 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。